molecular formula C12H17BrO B1519215 1-(2-Bromoethoxy)-3-tert-butylbenzene CAS No. 1099115-94-2

1-(2-Bromoethoxy)-3-tert-butylbenzene

Cat. No. B1519215
M. Wt: 257.17 g/mol
InChI Key: OUZRRZSDBMZAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Bromoethoxy)-3-tert-butylbenzene” is likely an organic compound containing a benzene ring with a tert-butyl group (C(CH3)3) at the 3-position and a 2-bromoethoxy group (BrCH2CH2O) at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The tert-butyl group is a bulky, non-polar group attached to one carbon of the benzene ring. The 2-bromoethoxy group is a polar group due to the presence of the bromine atom and the ether linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating tert-butyl group and the electron-withdrawing bromoethoxy group. The bromine atom in the bromoethoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar bromoethoxy group could increase its solubility in polar solvents, while the non-polar tert-butyl group could increase its solubility in non-polar solvents .

Scientific Research Applications

Synthetic Methodologies and Catalysis:

  • The use of ultrasound in phase-transfer catalysis demonstrates an innovative approach to synthesize nitro aromatic ethers, showcasing advancements in reaction efficiency and selectivity (Harikumar & Rajendran, 2014). This methodology could potentially be applied to the synthesis of compounds like 1-(2-Bromoethoxy)-3-tert-butylbenzene, where controlled etherification reactions are crucial.

Chemical Stability and Reaction Mechanisms:

  • Research on the lithium-bromine exchange reactions of aryl bromides provides insight into solvent effects on chemical reactivity and stability, offering valuable information for conducting reactions involving bromoether compounds (Bailey, Luderer, & Jordan, 2006). Understanding these solvent interactions is key to optimizing reactions for synthesizing targeted compounds.

Electrochemical Applications:

  • The exploration of redox shuttle additives for lithium-ion batteries, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene, demonstrates the potential of bromoether compounds in enhancing the electrochemical stability and performance of energy storage devices (Zhang et al., 2010). Such additives play a crucial role in overcharge protection, indicating that similar compounds could find applications in battery technology.

Advanced Materials and Polymers:

  • The synthesis of specific aryl and alkyl compounds through palladium-catalyzed cross-coupling reactions showcases the versatility of bromo-substituted compounds in creating functional materials (Stambuli, Bühl, & Hartwig, 2002). This highlights the potential for using bromoether compounds as intermediates in the development of new materials.

Safety And Hazards

Like many organic compounds, this compound could present safety hazards. It’s important to handle it with appropriate safety measures. It may cause skin and eye irritation, and it may be harmful if swallowed or inhaled .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its physical and chemical properties .

properties

IUPAC Name

1-(2-bromoethoxy)-3-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZRRZSDBMZAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-3-tert-butylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethoxy)-3-tert-butylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethoxy)-3-tert-butylbenzene
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethoxy)-3-tert-butylbenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethoxy)-3-tert-butylbenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethoxy)-3-tert-butylbenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethoxy)-3-tert-butylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.